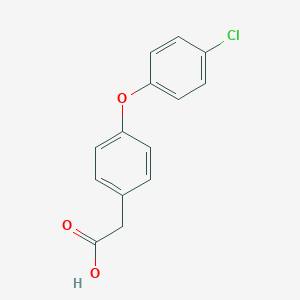

2-(4-(4-Chlorophenoxy)phenyl)acetic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

2-[4-(4-chlorophenoxy)phenyl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11ClO3/c15-11-3-7-13(8-4-11)18-12-5-1-10(2-6-12)9-14(16)17/h1-8H,9H2,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYWCXPKPSPHSAA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CC(=O)O)OC2=CC=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11ClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60578356 | |

| Record name | [4-(4-Chlorophenoxy)phenyl]acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60578356 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

148401-42-7 | |

| Record name | [4-(4-Chlorophenoxy)phenyl]acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60578356 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations of 2 4 4 Chlorophenoxy Phenyl Acetic Acid

Strategies for the De Novo Synthesis of 2-(4-(4-Chlorophenoxy)phenyl)acetic Acid

The creation of this compound from basic precursors is a multi-step process that has been the subject of considerable optimization to enhance efficiency and product quality.

Optimization of Multi-step Reaction Pathways

The synthesis of this compound is often approached through pathways that construct the diaryl ether core, followed by the formation or modification of the acetic acid side chain. One prominent route involves the Ullmann condensation, a classic method for forming aryl-ether bonds. This can be achieved by reacting a substituted phenylacetic acid derivative with a substituted halobenzene.

A notable two-step process for preparing a related compound, 2-chloro-4-(4-chlorophenoxy)-hypnone, involves an initial etherification reaction between m-dichlorobenzene and p-chlorophenol salt, followed by an acylation reaction. google.com Such strategies highlight the modular nature of these syntheses, allowing for adjustments based on precursor availability and desired final product specifications.

Catalytic Systems and Reaction Conditions

The success of these synthetic strategies heavily relies on the chosen catalytic systems and reaction conditions. Copper-based catalysts are frequently employed, particularly in Ullmann-type reactions, to facilitate the formation of the diaryl ether linkage. google.com For example, copper(I) bromide is used to catalyze the reaction between p-chlorophenol and o-chlorophenylacetic acid. chemicalbook.com In another variation, copper(I) chloride, in conjunction with N,N-dimethylglycine as a ligand, is used to couple methyl 2-bromophenylacetate with 4-chlorophenol. chemicalbook.com

The choice of base and solvent is also critical. Strong bases like cesium carbonate and potassium carbonate are often used to deprotonate the phenolic starting material, activating it for nucleophilic attack. chemicalbook.com Solvents such as diethylene glycol dimethyl ether and dioxane are selected for their high boiling points, which allow the reaction to be conducted at the elevated temperatures necessary for the coupling to proceed efficiently. chemicalbook.com

The table below summarizes various catalytic systems and conditions used in the synthesis.

| Reactants | Catalyst | Base | Solvent | Temperature | Yield |

| Methyl 2-bromophenylacetate, 4-chlorophenol | Copper(I) chloride, N,N-dimethylglycine | Cesium carbonate | Dioxane | 110 °C | 95% (ester) |

| o-Chlorophenylacetic acid, p-chlorophenol | Copper(I) bromide | Potassium carbonate | Diethylene glycol dimethyl ether | 120-130 °C | 68.8% |

| o-Chloroacetophenone, p-chlorophenol | Copper powder | Sodium hydroxide | None (neat) | 125-130 °C | ~85% (ketone) |

This table presents data from different synthetic routes and the yields correspond to the specified intermediate or final product. chemicalbook.comgoogle.com

Yield and Purity Considerations in Scalable Production

Transitioning from laboratory-scale synthesis to scalable production introduces challenges related to maintaining high yields and ensuring product purity. In a large-scale synthesis of this compound, a yield of 68.8% was achieved. chemicalbook.com The process involved careful control of temperature and reaction time, with monitoring by high-performance liquid chromatography (HPLC) to track the reaction's progress. chemicalbook.com

Purification is a critical step in obtaining a high-purity product. Following the reaction, the mixture is typically subjected to an acidic workup to protonate the carboxylic acid, allowing for its extraction into an organic solvent like toluene. chemicalbook.com Subsequent washing steps with water and brine remove inorganic impurities. chemicalbook.com The final purification is often achieved through crystallization. In one procedure, the concentrated organic layer is treated with heptane (B126788) to induce crystallization, and the resulting solid is washed and dried to afford the pure product. chemicalbook.com The choice of crystallization solvent is crucial for effectively removing impurities and maximizing the recovery of the desired compound.

Derivatization and Functionalization Strategies for this compound

The carboxylic acid moiety of this compound serves as a versatile handle for a wide range of chemical transformations, enabling the synthesis of diverse analogues and derivatives with potentially new properties.

Synthesis of Analogues with Structural Modifications

Structural analogues of this compound can be created by modifying various parts of the molecule. This includes altering the substitution pattern on the aromatic rings or changing the nature of the linker between them. For instance, the synthesis of thioether analogues, such as 2-(2-((4-Chlorophenyl)thio)phenyl)acetic acid, can be achieved through methods like palladium-catalyzed α-arylation or by reacting 2-mercaptophenylacetic acid with 4-chlorobenzene sulfonyl chloride.

Other modifications can involve the synthesis of related phenoxyacetic acid derivatives. For example, 2-(4-formylphenoxy)acetic acids can be synthesized by reacting the corresponding hydroxybenzaldehydes with ethyl bromoacetate, followed by hydrolysis of the resulting ester. mdpi.com These formyl-containing analogues can then serve as platforms for further functionalization, such as the formation of hydrazones. mdpi.com The synthesis of a wide array of new phenylacetic acid derivatives often involves multi-step routes that may require only a single chromatographic purification step, with other products being purified by recrystallization. mdpi.com

Development of Hydrazide and Amide Derivatives from this compound

The carboxylic acid group is readily converted into amides and hydrazides, which are important classes of compounds in medicinal chemistry.

Amide Derivatives: Amide synthesis is a fundamental transformation. It can be achieved by first converting the carboxylic acid to a more reactive species, such as an acid chloride, which then reacts with an amine. google.com For example, treatment of a carboxylic acid with thionyl chloride or oxalyl chloride yields the corresponding acyl chloride, which readily forms an amide upon reaction with a primary or secondary amine. google.com Direct amidation methods, which avoid the isolation of the reactive intermediate, are also widely used. These often employ coupling reagents like dicyclohexylcarbodiimide (B1669883) (DCC) or catalysts such as titanocene (B72419) dichloride (TiCp2Cl2). researchgate.net These methods facilitate the formation of an amide bond between various phenylacetic acids and amines in good to excellent yields. researchgate.net

Hydrazide Derivatives: Hydrazides are typically synthesized by reacting a carboxylic acid ester with hydrazine (B178648) hydrate (B1144303). chemicalbook.comresearchgate.net For example, the ethyl ester of a phenoxyacetic acid can be refluxed with hydrazine hydrate in a solvent like ethanol (B145695) to produce the corresponding acetohydrazide. researchgate.net These hydrazide derivatives are valuable intermediates themselves and can be further modified. For instance, they can be reacted with aldehydes or ketones to form hydrazones, or with isothiocyanates to produce thiosemicarbazides, which can then be cyclized to form various heterocyclic compounds like triazoles. mdpi.combingol.edu.tr

The table below provides examples of derivative synthesis from related starting materials, illustrating the general strategies applicable to this compound.

| Starting Material | Reagent(s) | Derivative Type |

| Phenylacetic acid | Thionyl chloride, then various amines | Amides |

| Phenylacetic acid hydrazide | Arylisothiocyanates | Thiosemicarbazides |

| 2-(2-Formylphenoxy)acetic acid | Benzohydrazide derivatives | Hydrazones |

| (7-Hydroxy-2-oxo-2H-chromen-4-yl)-acetic acid ethyl ester | Hydrazine hydrate | Hydrazide |

This table illustrates general derivatization reactions reported for similar structures. mdpi.combingol.edu.trsphinxsai.comnih.gov

Exploration of Esterification and Nucleophilic Substitution Reactions

The reactivity of This compound is primarily centered around the carboxylic acid functional group. This moiety serves as a versatile handle for a variety of chemical transformations, most notably esterification and nucleophilic substitution reactions. These reactions allow for the modification of the parent molecule, leading to the generation of a wide range of derivatives with potentially altered physical, chemical, and biological properties.

Esterification of this compound

A common and effective method for this transformation is the Fischer-Speier esterification. This reaction typically involves refluxing the carboxylic acid with an excess of the desired alcohol in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid. The equilibrium of the reaction is driven towards the ester product by using an excess of the alcohol or by removing the water formed during the reaction.

For instance, the synthesis of the methyl ester of a related compound, 2-(4-bromophenyl)acetic acid, is achieved by refluxing the acid with methanol (B129727) in the presence of sulfuric acid. google.com A similar strategy could be employed for the esterification of This compound .

| Reactant 1 | Reactant 2 | Catalyst | Conditions | Product |

| This compound | Methanol | Sulfuric Acid (catalytic) | Reflux | Methyl 2-(4-(4-chlorophenoxy)phenyl)acetate |

| This compound | Ethanol | Hydrochloric Acid (catalytic) | Reflux | Ethyl 2-(4-(4-chlorophenoxy)phenyl)acetate |

This table represents a generalized approach to the Fischer-Speier esterification of this compound based on established chemical principles.

Alternative esterification methods that could be applicable include reaction with diazomethane (B1218177) for the formation of methyl esters, or coupling of the carboxylic acid with an alcohol using a coupling agent such as dicyclohexylcarbodiimide (DCC).

Nucleophilic Substitution Reactions at the Acyl Carbon

The carboxylic acid group of This compound can be activated to undergo nucleophilic acyl substitution, allowing for the introduction of a variety of nucleophiles. A common strategy involves the initial conversion of the carboxylic acid to a more reactive acyl halide, typically an acyl chloride. This can be achieved by treating the carboxylic acid with reagents such as thionyl chloride (SOCl₂) or oxalyl chloride.

Once the acyl chloride is formed, it can readily react with a range of nucleophiles to generate different derivatives. For example, reaction with amines (primary or secondary) would yield the corresponding amides. This is a widely used method for the formation of amide bonds in organic synthesis.

The general reaction scheme is as follows:

Activation: this compound + SOCl₂ → 2-(4-(4-Chlorophenoxy)phenyl)acetyl chloride

Nucleophilic Attack: 2-(4-(4-Chlorophenoxy)phenyl)acetyl chloride + R₂NH → N,N-dialkyl-2-(4-(4-chlorophenoxy)phenyl)acetamide

| Acyl Derivative | Nucleophile | Product |

| 2-(4-(4-Chlorophenoxy)phenyl)acetyl chloride | Ammonia (NH₃) | 2-(4-(4-Chlorophenoxy)phenyl)acetamide |

| 2-(4-(4-Chlorophenoxy)phenyl)acetyl chloride | Diethylamine ((CH₃CH₂)₂NH) | N,N-diethyl-2-(4-(4-chlorophenoxy)phenyl)acetamide |

| 2-(4-(4-Chlorophenoxy)phenyl)acetyl chloride | Aniline (C₆H₅NH₂) | N-phenyl-2-(4-(4-chlorophenoxy)phenyl)acetamide |

This table illustrates potential nucleophilic substitution reactions of the activated acyl chloride derivative of this compound.

The reactivity of the acyl chloride makes it a versatile intermediate for the synthesis of a variety of other derivatives as well, including esters (by reaction with alcohols) and anhydrides.

Biological Activity and Pharmacological Potential of 2 4 4 Chlorophenoxy Phenyl Acetic Acid and Its Derivatives

Anti-inflammatory Activity

The anti-inflammatory potential of compounds structurally related to 2-(4-(4-Chlorophenoxy)phenyl)acetic acid has been explored through various in vitro and in vivo models.

In Vitro Cellular and Biochemical Assays

Derivatives of this compound have demonstrated significant anti-inflammatory effects in a variety of in vitro assays. For instance, studies on novel 2-phenyl-4H-chromen-4-one derivatives have shown their ability to downregulate the expression of key inflammatory mediators such as nitric oxide (NO), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α). The mechanism behind this activity involves the inhibition of the Toll-like receptor 4 (TLR4)/mitogen-activated protein kinase (MAPK) signaling pathway, a critical pathway in the inflammatory response.

Another related compound, 17-O-acetylacuminolide (AA) , has been found to effectively inhibit the release of TNF-α from murine macrophages. Further investigations revealed its capacity to suppress the production of NO and the expression of inducible nitric oxide synthase (iNOS). AA also demonstrated a broad inhibitory effect on a range of inflammatory cytokines, including TNF, IL-1β, and IL-6. Its mechanism of action has been linked to the prevention of nuclear factor kappa B (NF-κB) translocation and the inhibition of IKKβ activity, a key kinase in the NF-κB signaling cascade.

In Vivo Models of Inflammation (e.g., Carrageenan-Induced Edema)

The in vivo anti-inflammatory efficacy of derivatives of this compound has been validated in established animal models. A notable example is 2,4-Dichlorophenoxy acetic acid , which has shown significant anti-inflammatory activity in the carrageenan-induced hind paw edema model in rats. nih.gov This model is a standard for assessing the acute anti-inflammatory potential of new compounds.

Similarly, fenclofenac (B1672494) , a closely related compound with the chemical name [2-(2,4-dichlorophenoxy)phenyl]acetic acid, has been extensively tested in various rat models of inflammation. nih.gov These include not only the carrageenan-induced edema test for acute inflammation but also the established adjuvant arthritis model, which mimics chronic inflammatory conditions. nih.gov

Comparative Efficacy with Established Anti-inflammatory Agents (e.g., Diclofenac (B195802) Sodium)

The anti-inflammatory potency of derivatives of this compound has been compared with that of well-established non-steroidal anti-inflammatory drugs (NSAIDs). In a chronic inflammatory model (established adjuvant arthritis), fenclofenac was found to be approximately equipotent to alclofenac, fenoprofen (B1672519) calcium, and phenylbutazone. It demonstrated greater potency than acetylsalicylic acid and ibuprofen (B1674241). However, it was less potent than diclofenac sodium, indomethacin, ketoprofen, and naproxen. nih.gov In acute inflammation models, the potency of fenclofenac was generally lower, being comparable to that of acetylsalicylic acid. nih.gov

Table 1: Comparative Anti-inflammatory Efficacy of Fenclofenac in a Chronic Arthritis Model in Rats

| Compound | Comparative Potency to Fenclofenac |

| Alclofenac | Equipotent |

| Fenoprofen calcium | Equipotent |

| Phenylbutazone | Equipotent |

| Acetylsalicylic acid | Less potent |

| Ibuprofen | Less potent |

| Diclofenac sodium | More potent |

| Indomethacin | More potent |

| Ketoprofen | More potent |

| Naproxen | More potent |

Data sourced from a study on the anti-inflammatory and related properties of fenclofenac. nih.gov

Antimicrobial Efficacy

The antimicrobial properties of various derivatives of this compound have been investigated, revealing a spectrum of activity against both bacteria and fungi.

Antibacterial Spectrum of Activity

Several studies have highlighted the antibacterial potential of this class of compounds. Derivatives of 2-[(2,6-dichlorophenylamino)-phenyl]-acetic acid have been synthesized and tested against a panel of bacteria. These compounds exhibited activity against both Gram-positive bacteria, such as Staphylococcus aureus and Bacillus subtilis, and Gram-negative bacteria, including Escherichia coli and Proteus vulgaris.

Furthermore, research on 4-aminophenylacetic acid derivatives has also indicated promising antimicrobial activities. In another study, certain carbazole derivatives demonstrated antibacterial effects against S. aureus, B. subtilis, E. coli, and Pseudomonas aeruginosa.

Antifungal Properties

The antifungal potential of derivatives of this compound has also been a subject of investigation. 2-chloro-N-phenylacetamide , a related compound, has shown notable activity against fluconazole-resistant strains of Candida species, which are common causes of fungal infections in humans. scielo.brscielo.br

In a different study, phenylacetic acid isolated from the bacterium Streptomyces humidus demonstrated a broad spectrum of antifungal activity. It was found to inhibit the growth of several plant-pathogenic fungi, including Pythium ultimum, Phytophthora capsici, and Rhizoctonia solani, as well as the yeast Saccharomyces cerevisiae. nih.gov

**Table 2: Antifungal Activity of Phenylacetic Acid from *Streptomyces humidus***

| Fungal Species | Activity |

| Pythium ultimum | Growth inhibition |

| Phytophthora capsici | Growth inhibition |

| Rhizoctonia solani | Growth inhibition |

| Saccharomyces cerevisiae | Growth inhibition |

| Pseudomonas syringae pv. syringae | Growth inhibition |

Data sourced from a study on the in vitro and in vivo antifungal activity of phenylacetic acid and sodium phenylacetate (B1230308) from Streptomyces humidus. nih.gov

Antituberculosis Activity

The global health challenge posed by tuberculosis, particularly drug-resistant strains, has spurred the search for novel therapeutic agents. Within this context, derivatives of phenoxyacetic acid have emerged as a class of compounds with promising antitubercular properties. Research into 2-(phenoxy)-N-phenylacetamide derivatives has identified compounds with significant in vitro activity against Mycobacterium tuberculosis H37Rv.

A study focusing on 2-(3-fluoro-4-nitrophenoxy)-N-phenylacetamide derivatives revealed that many of these compounds exhibited potent to moderate activity, with Minimum Inhibitory Concentration (MIC) values ranging from 4 to 64 μg/mL. sigmaaldrich.com Notably, one of the most potent derivatives demonstrated an MIC of 4 μg/mL against both the standard H37Rv strain and a rifampin-resistant clinical isolate, highlighting its potential to combat drug-resistant tuberculosis. sigmaaldrich.com Further investigations into related structures, such as 2-arylpropanoic acids, have also shown specific activity against M. tuberculosis. nih.gov For instance, ibuprofen and its derivatives have been identified as having antitubercular properties, suggesting that the arylpropanoic acid scaffold, which is related to this compound, is a viable starting point for the development of new anti-TB drugs. nih.gov The activity of these compounds was also observed against stationary phase bacilli, which is a crucial aspect for eradicating persistent infections. nih.gov

Table 1: Antitubercular Activity of Selected Phenoxyacetamide Derivatives

| Compound | Target Strain | MIC (μg/mL) | Reference |

|---|---|---|---|

| 2-(3-fluoro-4-nitrophenoxy)-N-(4-chlorophenyl)acetamide | M. tuberculosis H37Rv | 4 | sigmaaldrich.com |

| 2-(3-fluoro-4-nitrophenoxy)-N-(4-bromophenyl)acetamide | M. tuberculosis H37Rv | 8 | sigmaaldrich.com |

| 2-(3-fluoro-4-nitrophenoxy)-N-(4-fluorophenyl)acetamide | M. tuberculosis H37Rv | 16 | sigmaaldrich.com |

| 2-(3-fluoro-4-nitrophenoxy)-N-phenylacetamide | M. tuberculosis H37Rv | 32 | sigmaaldrich.com |

Anticancer and Cytotoxic Investigations

Evaluation Against Specific Cancer Cell Lines (e.g., MCF-7, HepG2)

The cytotoxic potential of this compound derivatives has been evaluated against several human cancer cell lines, including the MCF-7 breast adenocarcinoma and HepG2 hepatocellular carcinoma cell lines. These studies are crucial in the preliminary stages of anticancer drug discovery.

In one study, novel synthesized phenoxyacetamide derivatives were assessed for their in vitro cytotoxic effects. Two compounds, in particular, showed promising activity against both MCF-7 and HepG2 cells. sigmaaldrich.com One of these compounds exhibited a potent cytotoxic effect on the HepG2 cell line with a half-maximal inhibitory concentration (IC50) of 1.43 μM, which was significantly lower than that of the standard chemotherapeutic agent 5-Fluorouracil (5-FU). sigmaaldrich.com The same compound showed an IC50 value of 10.51 μM against the MCF-7 cell line. sigmaaldrich.com This indicates a degree of selectivity in its cytotoxic action. The mechanism of cell death was attributed to the induction of apoptosis. sigmaaldrich.com

Other related structures, such as chalcone-thienopyrimidine derivatives, have also been investigated for their anticancer properties against these cell lines, with some showing more potent activity than 5-FU. bethesdascientific.com

Table 2: Cytotoxicity of a Phenoxyacetamide Derivative Against Cancer Cell Lines

| Cell Line | IC50 (μM) | Reference Compound (IC50, μM) | Reference |

|---|---|---|---|

| HepG2 | 1.43 | 5-FU (5.32) | sigmaaldrich.com |

| MCF-7 | 10.51 | Not specified in direct comparison | sigmaaldrich.com |

Assessment of Antitumor Potential

The antitumor potential of compounds structurally related to this compound extends beyond simple cytotoxicity. The evaluation of 2-phenyl-4-quinolone acetic acids and their esters, for instance, has revealed potent cytotoxicity against a panel of human tumor cell lines, with some derivatives exhibiting ED50 values in the nanomolar range. sigmaaldrich.com While the primary focus of that study was on their interaction with tubulin, the potent cytotoxic effects underscore the potential of the phenylacetic acid scaffold in developing new antitumor agents. sigmaaldrich.com

The ability of these compounds to induce apoptosis in cancer cells is a key indicator of their therapeutic potential. sigmaaldrich.com The induction of programmed cell death is a desirable trait in anticancer drugs as it minimizes the inflammatory response often associated with necrotic cell death. The significant apoptotic cell death observed in HepG2 cells treated with a phenoxyacetamide derivative further supports the antitumor potential of this class of compounds. sigmaaldrich.com

Other Reported Biological Activities

Receptor for Advanced Glycation End Products (RAGE) Antagonism

The Receptor for Advanced Glycation End Products (RAGE) is a multiligand receptor implicated in the pathogenesis of various diseases, including diabetes, inflammation, and neurodegenerative disorders like Alzheimer's disease. nih.govnih.gov The interaction of RAGE with its ligands, such as advanced glycation end products (AGEs) and amyloid-β, triggers a cascade of inflammatory and oxidative stress pathways. nih.gov Consequently, the development of RAGE antagonists is a significant therapeutic strategy.

A notable small molecule RAGE inhibitor, Azeliragon (TTP488), incorporates the 4-(4-chlorophenoxy)-phenyl moiety in its structure. researchgate.net Azeliragon, chemically known as [3-(4-{2-butyl-1-[4-(4-chlorophenoxy)-phenyl]-1H-imidazole-4-yl}-phenoxy)-propyl]-diethylamine, has been shown to inhibit the binding of various ligands to RAGE. researchgate.net This indicates that the 4-(4-chlorophenoxy)-phenyl group is a key pharmacophore for RAGE antagonism. This finding suggests that derivatives of this compound could be rationally designed to act as RAGE inhibitors, offering a potential therapeutic avenue for RAGE-mediated diseases.

Hypoxia-Inducible Factor-1 (HIF-1) Inhibition

Hypoxia-Inducible Factor-1 (HIF-1) is a master transcriptional regulator of the cellular response to low oxygen levels (hypoxia), a common feature of the tumor microenvironment. plos.org HIF-1 activation promotes tumor progression, angiogenesis, and resistance to therapy, making it an attractive target for cancer treatment. While direct studies on the HIF-1 inhibitory activity of this compound are not available, research on related chemical structures provides a basis for potential activity.

Inhibitors of HIF-1 have been identified from various chemical classes, including phenyl propionic acid derivatives. For example, PX-478, an S-2-amino-3-[4'-N,N-bis(2-chloroethyl)amino] phenyl propionic acid derivative, has been shown to decrease the accumulation of the HIF-1α subunit under both normal and low-oxygen conditions. sigmaaldrich.com Furthermore, a high-throughput screening of a small-molecule library identified alkyliminophenylacetate compounds as specific and potent HIF-1 inhibitors. These compounds were found to abolish hypoxia-induced HIF-1α protein accumulation. Given that the core structure of this compound is a phenylacetic acid, these findings suggest that its derivatives could be explored as potential HIF-1 inhibitors. The mechanism of such potential inhibition could involve interference with HIF-1α protein synthesis or stability, pathways that are targeted by other known HIF-1 inhibitors. plos.org

Cytochrome P450 Enzyme Modulation

The influence of xenobiotics on cytochrome P450 (CYP450) enzymes is a critical aspect of drug discovery and development, as these enzymes play a central role in the metabolism of a vast array of compounds. The modulation of CYP450 enzymes, either through inhibition or induction, can lead to significant alterations in drug pharmacokinetics and potentially cause drug-drug interactions. While direct and comprehensive studies on the modulation of cytochrome P450 enzymes by this compound are not extensively available in the public domain, an examination of structurally related compounds provides valuable insights into its potential interactions with this crucial enzyme system.

Furthermore, a study on licofelone (B1675295), a more complex molecule that shares the 4-chlorophenyl moiety, investigated its metabolic pathway and potential for drug interactions. The study revealed that licofelone and its primary metabolite were not significant inhibitors of CYP2C8, a key enzyme in the metabolism of several drugs. This indicates that despite the presence of the chlorophenyl group, significant inhibition of this particular isozyme does not necessarily occur.

The potential for a compound to modulate CYP450 activity is highly dependent on its specific chemical structure. Minor structural modifications can lead to significant changes in its affinity for and effect on different CYP isozymes. Therefore, without direct experimental data for this compound, its specific impact on the full range of CYP450 enzymes remains to be definitively determined. Further in vitro studies utilizing human liver microsomes or recombinant CYP enzymes would be necessary to fully characterize its inhibitory or inductive potential across the major drug-metabolizing CYP isozymes, such as CYP1A2, CYP2C9, CYP2C19, CYP2D6, and CYP3A4.

Table of Research Findings on Related Compounds:

| Compound Name | CYP Isozyme | Effect | Notes |

| 4-Chlorophenylacetic acid | Aromatase (CYP19A1) | Inhibition | Aromatase is a key enzyme in estrogen biosynthesis. medchemexpress.com |

| Licofelone | CYP2C8 | Not a relevant inhibitor | Licofelone is a structurally more complex derivative. |

Mechanistic Elucidation of 2 4 4 Chlorophenoxy Phenyl Acetic Acid S Biological Action

Identification of Molecular Targets and Interacting Pathways

While specific molecular targets for 2-(4-(4-Chlorophenoxy)phenyl)acetic acid are not extensively detailed in the provided search results, the broader class of phenoxyacetic acid derivatives is known to interact with auxin-binding proteins in plants, leading to uncontrolled growth. mdpi.com This suggests a potential mechanism of action involving the mimicry of natural plant hormones. In the context of other biological systems, related compounds have been studied for their effects on various cellular pathways. For instance, some 2-phenylaminophenylacetic acid derivatives, a structurally similar class, have been investigated for their interaction with cyclooxygenase (COX) enzymes. researchgate.net Furthermore, computational studies on similar structures, such as 4H-chromene derivatives incorporating a 4-chlorophenoxy moiety, have explored their potential as anticancer agents by targeting proteins like Interleukin-6 (IL-6). nih.gov These studies hint at the diverse range of potential molecular targets and pathways that could be modulated by this compound, warranting further investigation to elucidate its precise biological effects.

Ligand-Receptor Interaction Profiling

The interaction of a ligand like this compound with its biological receptor is a critical determinant of its activity. While direct ligand-receptor profiling for this specific compound is not available in the search results, insights can be drawn from analogous structures. For example, in studies of 2-phenylaminophenylacetic acid derivatives, the angle of twist between the two phenyl rings was identified as a crucial parameter for activity. researchgate.net This highlights the importance of the three-dimensional conformation of the molecule in fitting into the receptor's binding pocket. Molecular docking and dynamic simulations are powerful computational tools used to predict and analyze these interactions. For instance, molecular dynamic simulations of 4H-chromene derivatives targeting IL-6 have provided insights into binding conformations and complex stability within the active site of the target protein. nih.gov Such computational approaches could be instrumental in profiling the potential interactions of this compound with various receptors and enzymes.

Structure-Activity Relationship (SAR) Studies for Optimized Bioactivity

Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry for understanding how the chemical structure of a molecule influences its biological activity. gardp.org These studies aim to identify the key structural features, or pharmacophores, responsible for the desired biological effect. taylorandfrancis.com

The nature and position of substituents on the core structure of a molecule can dramatically alter its pharmacological properties. In studies of 2-phenylaminophenylacetic acid derivatives, it was found that halogen or alkyl substituents in the ortho positions of the anilino ring were associated with optimal activity. researchgate.net Conversely, the presence of hydroxyl groups in addition to two ortho substituents, or having only one or no ortho substituents, led to decreased activity. researchgate.net This demonstrates the profound impact of substituent variations on biological potency. For instance, the introduction of a methyl group on the phenylacetic acid ring of lumiracoxib derivatives was found to be essential for its selectivity towards the COX-2 enzyme. researchgate.net The chemical identity and position of substituents on the aniline ring were also critical in determining the potency and extent of COX inhibition. researchgate.net

Table 1: Influence of Substituent Variations on COX Inhibition

| Compound Class | Substituent Variation | Effect on Activity |

| 2-Phenylaminophenylacetic acid derivatives | Halogen or alkyl at ortho positions of anilino ring | Optimal activity researchgate.net |

| 2-Phenylaminophenylacetic acid derivatives | OH group with two ortho substituents | Less active researchgate.net |

| 2-Phenylaminophenylacetic acid derivatives | One or no ortho substituents | Less active researchgate.net |

| Lumiracoxib derivatives | Methyl group on phenylacetic acid ring | Required for COX-2 selectivity researchgate.net |

The three-dimensional shape, or conformation, of a molecule is crucial for its interaction with a biological target. Conformational analysis aims to identify the stable, low-energy conformations that a molecule can adopt, as one of these is likely to be the "active conformation" that binds to the receptor. The flexibility or rigidity of a molecule can significantly impact its biological activity. For example, the angle of twist between the two phenyl rings in 2-phenylaminophenylacetic acid derivatives was found to be a critical parameter for their activity. researchgate.net This suggests that a specific spatial arrangement of the phenyl rings is necessary for optimal binding to the target. Computational methods are often employed to perform conformational analysis and predict the likely active conformations of a molecule.

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov These models can then be used to predict the activity of new, unsynthesized compounds. In a QSAR study of 2-phenylaminophenylacetic acid derivatives, lipophilicity and the angle of twist between the phenyl rings were identified as crucial parameters for activity. researchgate.net QSAR models are developed using a "training set" of compounds with known activities and then validated using a "test set" to assess their predictive power. The quality of a QSAR model is often evaluated by statistical parameters such as the correlation coefficient (R²). frontiersin.org For example, a statistically significant 3D-QSAR model was developed for 4H-chromene derivatives with an R² value of 0.52. nih.gov These predictive models are valuable tools in drug discovery, helping to prioritize the synthesis of compounds with the highest predicted potency and guiding the design of more effective therapeutic agents.

Computational and Structural Biology Approaches in Research on 2 4 4 Chlorophenoxy Phenyl Acetic Acid

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Predictions

Density Functional Theory (DFT) has been instrumental in characterizing the electronic properties of phenoxyacetic acid derivatives. In a study of 2-(4-chlorophenoxy)-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acetamide, a derivative synthesized from 2-(4-chlorophenoxy)acetic acid, DFT calculations were performed to analyze its molecular geometry, frontier molecular orbitals (HOMO and LUMO), and molecular electrostatic potential (MEP). uomphysics.net

The optimized molecular structure obtained from DFT calculations showed good agreement with experimental X-ray diffraction data. The HOMO-LUMO energy gap is a crucial parameter for determining a molecule's chemical reactivity and kinetic stability. For the studied derivative, the calculated energy gap was found to be 4.569 eV, indicating a high degree of hardness and resistance to electronic transitions. uomphysics.net

Further analysis of the MEP reveals the electrophilic and nucleophilic sites of the molecule, which is vital for predicting its interaction with biological targets. The global reactivity descriptors, such as electronegativity, chemical potential, hardness, and softness, provide a quantitative measure of the molecule's reactivity. uomphysics.net

In a separate investigation on (4-Chloro-2-methylphenoxy) acetic acid, another related compound, DFT and Hartree-Fock (HF) computations were used for a comprehensive analysis of its molecular dynamics and physico-chemical properties. pulsus.comresearchgate.net These studies underscore the power of DFT in predicting the structural and electronic characteristics that govern the behavior of these compounds.

Table 1: Calculated Quantum Chemical Parameters for a Derivative of 2-(4-(4-Chlorophenoxy)phenyl)acetic Acid

| Parameter | Value |

| HOMO Energy | -6.25 eV |

| LUMO Energy | -1.68 eV |

| Energy Gap (ΔE) | 4.57 eV |

| Ionization Potential (I) | 6.25 eV |

| Electron Affinity (A) | 1.68 eV |

| Electronegativity (χ) | 3.97 eV |

| Chemical Potential (μ) | -3.97 eV |

| Hardness (η) | 2.29 eV |

| Softness (S) | 0.44 eV |

| Electrophilicity Index (ω) | 3.44 eV |

Data derived from a study on 2-(4-chlorophenoxy)-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acetamide. uomphysics.net

Molecular Docking Simulations for Predicting Binding Modes and Affinities

Molecular docking is a powerful computational tool used to predict the preferred binding orientation of one molecule to a second when bound to each other to form a stable complex. This technique is widely used in drug discovery to screen for potential inhibitors of biological targets.

In research focused on identifying novel inhibitors for the Dot1-like protein (DOT1L), a histone methyltransferase implicated in acute leukemias, a hierarchical docking-based virtual screening was performed. This screening identified several phenoxyacetamide derivatives as potential hits. nih.gov The docking studies revealed the binding modes of these compounds within the active site of DOT1L, highlighting key interactions with amino acid residues. One of the top-ranked hits, L03, exhibited a glide score of -12.281, indicating a strong binding affinity. nih.gov

Another study on novel phenoxyacetic acid derivatives as selective COX-2 inhibitors also employed molecular docking to understand their binding interactions. mdpi.com These simulations are crucial for structure-activity relationship (SAR) studies, providing a rationale for the observed biological activities and guiding the design of more potent and selective inhibitors.

Molecular Dynamics Simulations for Conformational Stability and Ligand-Target Dynamics

Molecular dynamics (MD) simulations provide detailed information about the conformational changes and dynamic behavior of molecules over time. This technique is particularly useful for assessing the stability of ligand-protein complexes and understanding the dynamics of their interactions.

Following the molecular docking of phenoxyacetamide derivatives to DOT1L, MD simulations were conducted to evaluate the stability of the predicted binding poses. The simulations, run for 100 nanoseconds, showed that the identified hits could remain in a stable equilibrium with the DOT1L protein. nih.gov The root-mean-square deviation (RMSD) of the protein and ligand atoms was monitored throughout the simulation to assess stability.

X-ray Crystallography for Elucidating Three-Dimensional Structures of Complexes

X-ray crystallography is the gold standard for determining the precise three-dimensional atomic structure of a molecule. The crystal structure of 2-(4-chlorophenoxy)-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acetamide, a derivative of this compound, has been determined by single-crystal X-ray diffraction. uomphysics.net The compound was found to crystallize in the orthorhombic crystal system with the space group Pca21. uomphysics.net

The crystallographic data provides accurate bond lengths, bond angles, and torsion angles, which are essential for validating the results of computational methods like DFT. For instance, the dihedral angle between the chlorophenoxy and thiazole (B1198619) rings was determined, providing insight into the molecule's conformation in the solid state.

In a broader context, the crystal structures of several adducts of phenoxyacetic acid derivatives have been analyzed. researchgate.net For example, the crystal structure of a 1:1 complex of (2,4,5-trichlorophenoxy)acetic acid with 5-nitroquinoline (B147367) has been reported. researchgate.net These studies reveal the conformational preferences of phenoxyacetic acid molecules, which can adopt either synclinal or antiperiplanar conformations depending on the interacting partner. researchgate.net

Table 2: Crystallographic Data for a Derivative of this compound

| Parameter | Value |

| Crystal System | Orthorhombic |

| Space Group | Pca21 |

| a (Å) | 16.543(3) |

| b (Å) | 5.7932(12) |

| c (Å) | 20.219(4) |

| α (°) | 90 |

| β (°) | 90 |

| γ (°) | 90 |

| Volume (ų) | 1939.1(7) |

| Z | 4 |

Data derived from a study on 2-(4-chlorophenoxy)-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acetamide. uomphysics.net

Intermolecular Interaction Analysis using Hirshfeld Surface and Energy Frameworks

Hirshfeld surface analysis is a valuable tool for visualizing and quantifying intermolecular interactions within a crystal lattice. This method partitions the crystal space into regions where the electron distribution of a sum of spherical atoms for the molecule dominates the corresponding sum over the crystal.

For the derivative 2-(4-chlorophenoxy)-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acetamide, Hirshfeld surface analysis was employed to investigate the intermolecular contacts. uomphysics.net The analysis revealed the presence of various interactions, including C-H···O and C-H···π hydrogen bonds, which contribute to the stability of the crystal packing. The 2D fingerprint plots derived from the Hirshfeld surface provide a quantitative summary of the different intermolecular contacts.

Energy framework analysis, another computational tool, was used to calculate the interaction energies between molecules in the crystal, helping to understand the packing arrangement and identify the dominant types of intermolecular forces. uomphysics.net Similar analyses have been conducted on other related compounds, such as [2-Bromo-4-(4-fluoro-benzoyl)-phenoxy]-acetic acid ethyl ester, where Hirshfeld surface analysis elucidated the contributions of C-H···F and C-H···O interactions to the crystal packing. uomphysics.net These studies highlight the importance of weak intermolecular interactions in the supramolecular assembly of these compounds.

Table 3: Contribution of Intermolecular Contacts to the Hirshfeld Surface of a Related Phenylacetic Acid Derivative

| Contact Type | Contribution (%) |

| H···H | 48.4 |

| O···H/H···O | 21.8 |

| C···H/H···C | 20.4 |

| N···H/H···N | 3.8 |

| C···C | 2.5 |

| O···C/C···O | 1.8 |

Data for 2-[5-(4-methyl-benz-yl)-6-oxo-3-phenyl-1,6-di-hydro-pyridazin-1-yl]acetic acid, illustrating the utility of this analysis for related structures. nih.gov

Preclinical Pharmacokinetic and Toxicological Assessments of 2 4 4 Chlorophenoxy Phenyl Acetic Acid and Analogues

Toxicity Profiling

Acute and Subacute Toxicity Studies in Animal Models

Acute toxicity studies on fenofibrate, the prodrug of fenofibric acid, have not provided significant information on specific acute toxicity. service.gov.uk Subacute oral toxicity studies in rats with fenofibric acid have identified the skeletal muscles as a target for toxicity, especially those rich in slow-oxidative (type I) myofibers. service.gov.uk Other findings in subacute studies include cardiac degeneration, anemia, and decreased body weight at high exposure levels. service.gov.uk In dogs, a 3-month study revealed reversible ulcers and erosions in the gastrointestinal tract. service.gov.uk

Organ-Specific Toxicities and Histopathological Observations (e.g., Liver, Kidney, Spleen, Thymus)

In 3-month toxicity studies in rats, the primary target organs for fenofibric acid were the liver, skeletal muscle, thymus, and kidneys (in females), with pituitary gland vacuolation also observed in males. fda.govfda.gov Liver hypertrophy was noted and is consistent with peroxisome proliferation. fda.gov Multifocal coagulative necrosis in the liver was also observed in male rats. fda.gov

In dogs, a 3-month study identified the liver, thymus, stomach, skeletal muscle, ovaries/testes, and heart as target organs of toxicity. fda.govfda.gov The testicular and ovarian toxicity was found to be at least partially reversible. fda.gov Liver tumors have been observed in rats and mice at high doses of fenofibrate, a phenomenon attributed to peroxisome proliferation which is considered specific to small rodents and not relevant to humans. service.gov.uknih.gov

Table 2: Summary of Organ-Specific Toxicities of Fenofibric Acid in Animal Models

| Organ | Animal Model | Observed Toxicities | Reference |

| Liver | Rat, Dog | Hypertrophy, Peroxisome Proliferation, Coagulative Necrosis, Tumors (rodents) | service.gov.ukfda.govfda.govnih.gov |

| Skeletal Muscle | Rat, Dog | Toxicity (especially type I myofibers) | service.gov.ukfda.govfda.gov |

| Thymus | Rat, Dog | Toxicity | fda.govfda.gov |

| Kidney | Rat (female) | Toxicity | fda.govfda.gov |

| Pituitary Gland | Rat (male) | Vacuolation | fda.govfda.gov |

| Gastrointestinal Tract | Dog | Ulcers and Erosions | service.gov.uk |

| Heart | Dog | Toxicity | fda.govfda.gov |

| Ovaries/Testes | Dog | Reversible Toxicity | fda.govfda.gov |

Environmental Fate and Ecotoxicology of Related Chlorophenoxy Compounds

Chlorophenoxy compounds, a class to which 2-(4-(4-Chlorophenoxy)phenyl)acetic acid belongs, are primarily introduced into the environment through their use as herbicides. who.intnih.gov Their primary route of elimination from the environment is biodegradation, with photolysis and hydrolysis also playing a role. who.int The half-life of these compounds in soil can range from a few days to several months. who.int For instance, the degradation half-life of 2,4,5-T in soil is between 12 and 59 days. who.int These herbicides are generally considered to have a low potential for leaching into groundwater. who.int

The ecotoxicology of chlorophenoxy compounds is a significant concern as they can be toxic to non-target organisms. researchgate.netexlibrisgroup.com These compounds can cause a range of adverse effects in aquatic life and other animals, including histopathological changes, mutagenicity, and carcinogenicity. nih.govsemanticscholar.org The transformation of chlorophenols in the environment can sometimes lead to intermediate compounds that are more toxic than the parent molecule. semanticscholar.org Epidemiological studies have suggested a possible link between exposure to chlorophenoxy acid herbicides and an increased risk of certain cancers in humans, such as non-Hodgkin's lymphoma and soft tissue sarcoma. nih.govsemanticscholar.orgresearchgate.net

Advanced Analytical Methodologies for 2 4 4 Chlorophenoxy Phenyl Acetic Acid Research

Spectroscopic Techniques for Structural Characterization

Spectroscopic methods are indispensable for the detailed characterization of the molecular architecture of 2-(4-(4-chlorophenoxy)phenyl)acetic acid.

Proton and Carbon-13 Nuclear Magnetic Resonance (NMR) spectroscopy are powerful tools for providing detailed information about the carbon-hydrogen framework of this compound.

¹H NMR spectra provide information on the chemical environment of the hydrogen atoms within the molecule. For instance, in a related compound, 2-(4-phenoxyphenyl)acetic acid, the protons of the acetic acid methylene (B1212753) group (CH₂) appear as a singlet at approximately 3.61 ppm. rsc.org The aromatic protons typically resonate in the region of 6.9 to 7.4 ppm, with their specific chemical shifts and splitting patterns being influenced by their position on the phenyl rings and the nature of the substituents. rsc.org For 2-(4-chlorophenoxy)phenyl)acetic acid, the protons on the phenyl ring containing the chloro-substituent and the other phenyl ring will exhibit distinct signals.

¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton. The carbonyl carbon of the carboxylic acid group in similar structures is typically observed downfield, often above 170 ppm. rsc.org For example, in 2-(4-phenoxyphenyl)acetic acid, the carboxylic acid carbon appears at 178.3 ppm. rsc.org The carbons of the phenyl rings resonate in the aromatic region (typically 115-160 ppm), with the carbon atoms directly bonded to the chlorine atom and the ether oxygen showing characteristic chemical shifts. rsc.org The methylene carbon of the acetic acid group in 2-(4-phenoxyphenyl)acetic acid is found at approximately 40.4 ppm. rsc.org

Table 1: Representative ¹H and ¹³C NMR Data for Structurally Similar Compounds

| Compound | Solvent | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |

| 2-(4-phenoxyphenyl)acetic acid rsc.org | CDCl₃ | 7.37–7.28 (m, 2H), 7.25–7.20 (m, 2H), 7.13–7.06 (m, 1H), 7.03–6.92 (m, 4H), 3.61 (s, 2H) | 178.3, 157.1, 156.7, 130.8, 129.8, 128.0, 123.5, 119.1, 118.9, 40.4 |

| 4-Chlorophenylacetic acid chemicalbook.comchemicalbook.com | - | - | - |

| 2-(4-chlorophenoxy)acetic acid unimi.it | - | - | - |

Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) spectroscopy are vibrational spectroscopy techniques that provide information about the functional groups present in a molecule.

FT-IR spectroscopy of this compound is expected to show characteristic absorption bands. A broad band in the region of 2500-3300 cm⁻¹ is characteristic of the O-H stretching vibration of the carboxylic acid dimer. The C=O stretching vibration of the carbonyl group in the carboxylic acid typically appears as a strong band around 1700 cm⁻¹. The C-O stretching vibrations of the ether linkage and the carboxylic acid will also be present, likely in the 1200-1300 cm⁻¹ and 1000-1100 cm⁻¹ regions, respectively. Aromatic C-H stretching vibrations are expected above 3000 cm⁻¹, while aromatic C=C stretching vibrations appear in the 1400-1600 cm⁻¹ region. The C-Cl stretching vibration will give rise to a band in the fingerprint region, typically between 800 and 600 cm⁻¹.

FT-Raman spectroscopy provides complementary information to FT-IR. A combined experimental and theoretical study on o-chlorophenoxy acetic acid and p-chlorophenoxy acetic acids utilized FT-IR and FT-Raman to investigate their molecular and vibrational structures. nih.gov For this compound, the symmetric stretching of the aromatic rings is expected to produce a strong Raman band.

Table 2: Expected Characteristic FT-IR and FT-Raman Vibrational Frequencies for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Spectroscopy |

| O-H stretch (carboxylic acid dimer) | 2500-3300 (broad) | FT-IR |

| Aromatic C-H stretch | >3000 | FT-IR, FT-Raman |

| C=O stretch (carbonyl) | ~1700 | FT-IR |

| Aromatic C=C stretch | 1400-1600 | FT-IR, FT-Raman |

| C-O stretch (ether and acid) | 1000-1300 | FT-IR |

| C-Cl stretch | 600-800 | FT-IR, FT-Raman |

Note: The exact wavenumbers can be influenced by the physical state of the sample and intermolecular interactions.

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful hyphenated technique that combines the separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry. It is highly effective for the identification and quantification of this compound, especially in complex matrices.

In LC-MS analysis, the compound is first separated from other components in a sample by the liquid chromatograph. The separated compound then enters the mass spectrometer, where it is ionized and its mass-to-charge ratio (m/z) is determined. For this compound (C₁₄H₁₁ClO₃), the expected molecular weight is approximately 262.69 g/mol . sigmaaldrich.com Depending on the ionization technique used (e.g., electrospray ionization - ESI), the compound can be detected as a protonated molecule [M+H]⁺ or a deprotonated molecule [M-H]⁻.

LC-MS methods have been developed for the analysis of related chlorophenoxy acetic acids. rsc.org These methods often utilize reversed-phase chromatography with a C18 column and a mobile phase consisting of a mixture of water, methanol (B129727), or acetonitrile (B52724), often with additives like formic acid or acetic acid to improve peak shape and ionization efficiency. rsc.org Tandem mass spectrometry (MS/MS) can be used for even greater selectivity and sensitivity by monitoring specific fragmentation patterns of the parent ion.

Chromatographic Techniques for Purity and Quantification in Complex Matrices

Chromatographic techniques are essential for assessing the purity of this compound and for quantifying its concentration in various samples. High-Performance Liquid Chromatography (HPLC) is a commonly used technique for this purpose.

An HPLC method for the analysis of related compounds often employs a reversed-phase column (e.g., C18) and a UV detector. The choice of mobile phase is critical for achieving good separation. A typical mobile phase might consist of a gradient mixture of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic solvent like acetonitrile or methanol. The retention time of the compound under specific chromatographic conditions is a key parameter for its identification. Quantification is achieved by comparing the peak area of the analyte in a sample to the peak areas of standards with known concentrations.

Chiral Separation and Enantiomeric Excess Determination

Since this compound possesses a chiral center at the carbon atom of the acetic acid moiety bearing the phenyl group, it can exist as a pair of enantiomers. These enantiomers may exhibit different biological activities. Therefore, the separation and quantification of the individual enantiomers are often necessary.

Chiral chromatography is the primary method used for the separation of enantiomers. This can be achieved using a chiral stationary phase (CSP) in either HPLC or gas chromatography (GC). The CSP contains a chiral selector that interacts differently with the two enantiomers, leading to their separation. The choice of the CSP and the mobile phase is crucial for achieving baseline separation of the enantiomers.

Once the enantiomers are separated, their relative amounts can be determined, and the enantiomeric excess (ee) can be calculated. The ee is a measure of the purity of an enantiomerically enriched sample and is defined as the absolute difference between the mole fractions of the two enantiomers.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-(4-(4-Chlorophenoxy)phenyl)acetic acid, and how can reaction conditions be optimized?

- Methodology : The compound can be synthesized via nucleophilic substitution of 4-chlorophenol with a bromo- or chloro-substituted phenylacetic acid derivative. For example, coupling 4-(4-chlorophenoxy)phenyl bromide with a malonic ester derivative under alkaline conditions, followed by hydrolysis and decarboxylation . Optimize reaction temperature (80–120°C) and solvent polarity (e.g., DMF or acetone) to enhance yield. Monitor intermediates via TLC and characterize products using HPLC (>95% purity).

Q. How can structural elucidation of this compound be performed using spectroscopic techniques?

- Methodology :

- IR Spectroscopy : Identify carbonyl (C=O) stretching at ~1700 cm⁻¹ and aromatic C-Cl at ~750 cm⁻¹ .

- ¹H NMR : Expect aromatic proton signals between δ 6.8–7.4 ppm (doublets for para-substituted chlorophenoxy groups) and a singlet for the acetic acid CH₂ group at δ 3.8–4.2 ppm. Overlapping signals may require 2D-COSY or HSQC for resolution .

- Mass Spectrometry : Look for molecular ion [M+H]⁺ at m/z 293 (C₁₄H₁₁ClO₃⁺) and fragmentation patterns (e.g., loss of COOH group).

Q. What are the primary applications of this compound in pharmacological or agricultural research?

- Methodology : In agricultural studies, evaluate its herbicidal activity via pre-emergence assays (e.g., inhibition of Arabidopsis germination at 0.1–1.0 mM). For pharmacology, assess anti-inflammatory potential by measuring COX-2 inhibition in vitro (IC₅₀ values) . Compare efficacy to structurally related compounds like 4-CPA or 2,4-D .

Advanced Research Questions

Q. How does the crystal structure of this compound inform its conformational stability?

- Methodology : Perform single-crystal X-ray diffraction (XRD) to determine unit cell parameters (e.g., a = 8.12 Å, b = 7.40 Å, c = 7.11 Å) and hydrogen-bonding motifs. Planar dimers formed via O–H···O interactions (bond length ~2.60 Å) stabilize the structure . Compare with derivatives lacking the phenyl group, which exhibit non-planar conformations .

Q. What strategies resolve overlapping aromatic signals in the ¹H NMR spectrum of this compound?

- Methodology : Use high-field NMR (≥500 MHz) and NOESY/ROESY to distinguish J-coupled protons. For example, irradiate the acetic acid CH₂ group to identify coupling with adjacent aromatic protons. Deuterated solvents (e.g., DMSO-d₆) and variable-temperature NMR (−20°C to 50°C) reduce signal broadening .

Q. How does chlorination position (para vs. meta) on the phenoxy group affect biological activity?

- Methodology : Synthesize analogs (e.g., 2-(3-(4-chlorophenoxy)phenyl)acetic acid) and compare herbicidal activity in Lemna minor growth assays. Para-substitution typically enhances membrane permeability due to increased lipophilicity (logP ~3.2 vs. ~2.8 for meta) .

Q. What computational methods predict the acid dissociation constant (pKa) of this compound?

- Methodology : Use DFT calculations (B3LYP/6-311+G**) to model deprotonation energies. Compare with experimental pKa (estimated ~3.5–4.0) from potentiometric titration in 50% aqueous ethanol. Solvent effects can be modeled using COSMO-RS .

Key Notes

- Contradictions : While 4-CPA derivatives exhibit planar conformations , dichloro analogs (e.g., 2,4-D) adopt non-planar structures due to steric hindrance .

- Advanced Synthesis : For deuterated analogs (e.g., α,α-d₂), use deuterated bromoacetic acid in the coupling step and confirm isotopic purity via mass spectrometry .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.